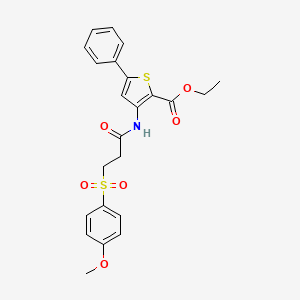

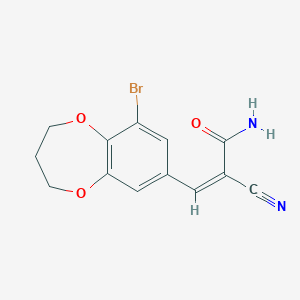

![molecular formula C22H23ClN4O2S B2524058 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1797731-89-5](/img/structure/B2524058.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex molecule that likely contains a piperidine ring, a benzothiazole moiety, and an oxalamide group. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents . The benzothiazole group is a common structural motif in medicinal chemistry, known for its presence in molecules with diverse pharmacological properties . The oxalamide portion of the molecule suggests the presence of an amide linkage, which is a common feature in drug design due to its contribution to binding interactions with biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives can involve the reaction of N,N-bis[(benzotriazol-1-yl)methyl]amines with various reagents to yield substituted piperidines . Although the specific synthesis of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is not detailed in the provided papers, similar synthetic routes could potentially be applied. The synthesis of such compounds often requires multiple steps, including the formation of the piperidine ring followed by the introduction of the benzothiazole and oxalamide functionalities.

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using techniques such as X-ray crystallography . These studies reveal that the piperidine ring can adopt a chair conformation, which is a stable configuration for six-membered rings . The spatial arrangement of the substituents around the piperidine ring can significantly influence the molecule's biological activity. The benzothiazole and oxalamide groups would likely contribute to the overall molecular geometry, potentially affecting the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The piperidine nitrogen can be protonated, affecting the molecule's reactivity and interaction with biological targets . The presence of the benzothiazole and oxalamide groups could also influence the compound's reactivity, as these groups can participate in hydrogen bonding and other non-covalent interactions. These properties are crucial when considering the compound's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperidine ring . The introduction of bulky groups or electron-withdrawing groups like chlorobenzyl can affect these properties. The oxalamide linkage in the molecule would contribute to its hydrogen bonding capacity, potentially affecting its solubility in aqueous and organic solvents. These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Scientific Research Applications

Molecular Interaction and Drug Development

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, due to its complex molecular structure, has been studied for its potential interactions with various receptors and its applications in drug development. For instance, compounds with similar structural motifs have been investigated for their role as selective neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs. This research emphasizes the importance of the piperidine ring and its orientation for receptor affinity, leading to advancements in drug design for obesity management (Zarrinmayeh et al., 1998).

Antagonistic Properties and Receptor Binding

The compound's framework is instrumental in studying the molecular interaction with CB1 cannabinoid receptors, showing potent and selective antagonistic properties. These findings support the development of pharmacophores for cannabinoid receptor ligands, contributing to the understanding of receptor-ligand interactions and the potential therapeutic application in modulating cannabinoid receptor activity (Shim et al., 2002).

Antimicrobial and Antifungal Applications

Research into similar chemical entities has unveiled their antimicrobial and antifungal efficacy. Compounds with benzothiazole and piperidine components have demonstrated significant activity against various pathogenic bacteria and fungi, highlighting their potential in developing new antimicrobial agents. This application is critical in addressing the rising challenge of antimicrobial resistance and finding novel treatments for infectious diseases (Patel & Shaikh, 2010).

Neuropharmacological Research

The study of compounds bearing resemblance to N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide extends into neuropharmacology, exploring their effects on compulsive behavior and food consumption. This line of research is pivotal for understanding the neural mechanisms underlying compulsive disorders and developing targeted therapies (Piccoli et al., 2012).

Future Directions

The future directions for this compound could involve further studies to confirm its potential anti-inflammatory properties and to explore other possible pharmacological activities. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Mechanism of Action

Target of Action

The primary targets of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that have various physiological effects, including the regulation of inflammation .

Mode of Action

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The primary biochemical pathway affected by N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, which are key mediators in the inflammatory response. The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The molecular and cellular effects of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N’-[(4-chlorophenyl)methyl]ethanediamide’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and associated symptoms .

properties

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O2S/c23-17-7-5-15(6-8-17)13-24-20(28)21(29)25-14-16-9-11-27(12-10-16)22-26-18-3-1-2-4-19(18)30-22/h1-8,16H,9-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBWTHNVQXSIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)

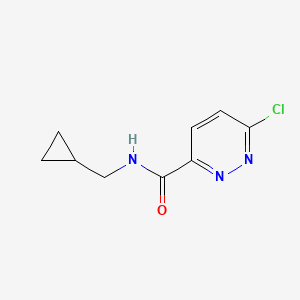

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

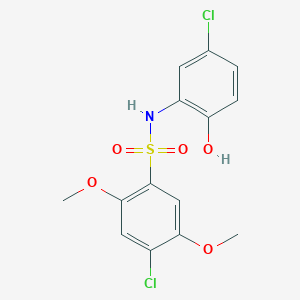

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)

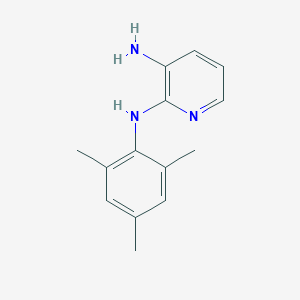

![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)

![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)